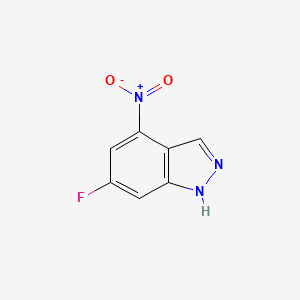

6-Fluoro-4-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWWUZPPDBZERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646216 | |

| Record name | 6-Fluoro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-14-9 | |

| Record name | 6-Fluoro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Nitroindazole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 6-Fluoro-4-nitro-1H-indazole for Drug Discovery Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its unique bicyclic structure, comprised of fused benzene and pyrazole rings, offers a versatile template for developing highly specific kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1][2] The strategic incorporation of fluorine into drug candidates has also become a cornerstone of modern drug design, often used to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[3]

This guide focuses on this compound, a chemical building block that synergistically combines the benefits of the indazole core with the potent electronic influence of both fluoro and nitro substituents. The presence of these groups at specific positions creates a molecule with distinct reactivity profiles, making it a highly valuable intermediate for the synthesis of complex, next-generation therapeutic agents. As a Senior Application Scientist, this document serves to elucidate the core chemical properties, synthesis, reactivity, and potential applications of this compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Physicochemical and Spectroscopic Characterization

A precise understanding of a molecule's physical and spectroscopic properties is the foundation of its application in synthesis. While comprehensive experimental data for this compound is not widely published, we can deduce its key characteristics from vendor information and by drawing parallels with structurally similar compounds.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 885520-14-9 | [4][5] |

| Molecular Formula | C₇H₄FN₃O₂ | [5] |

| Molecular Weight | 181.12 g/mol | [5] |

| Appearance | Expected to be a yellow to brown solid | |

| Purity | Typically >95% (commercial grade) | [5] |

Spectroscopic Profile: An Interpretive Guide

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the anticipated spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The N-H proton of the indazole ring will likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), characteristic of acidic protons.[6][7] The protons on the benzene ring will appear as doublets or doublets of doublets, with coupling constants influenced by both H-H and H-F interactions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will display seven signals. The carbon atom bonded to the fluorine (C-6) will appear as a doublet with a large C-F coupling constant (¹JCF ≈ 240 Hz). The carbon attached to the nitro group (C-4) will be shifted downfield.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, likely appearing as a multiplet due to coupling with adjacent aromatic protons.

-

IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of principal functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The N-H stretch will appear as a broad band in the 3100-3400 cm⁻¹ region. C-F stretching vibrations typically appear in the 1000-1300 cm⁻¹ range.

-

MS (Mass Spectrometry): Under electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 181.12. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Standard Protocol for Spectroscopic Analysis

This protocol outlines a self-validating system for the structural confirmation of this compound.

Objective: To obtain unambiguous ¹H, ¹³C, and ¹⁹F NMR, and HRMS data.

Methodology:

-

Sample Preparation (NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar organic compounds and to ensure the observation of the exchangeable N-H proton.

-

Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

-

Acquire a ¹⁹F{¹H} (proton-decoupled) NMR spectrum.

-

-

Sample Preparation (HRMS): Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (HRMS): Introduce the sample into the mass spectrometer using an appropriate ionization method (e.g., ESI or APCI) and acquire the spectrum in positive or negative ion mode to identify the [M+H]⁺ or [M-H]⁻ ion and confirm its exact mass.

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be approached through various strategies.[8] For 4,6-disubstituted indazoles like the title compound, a robust and adaptable method involves the diazotization and intramolecular cyclization of a corresponding 2-amino-benzonitrile or related precursor. A plausible synthetic pathway is outlined below.

Caption: Proposed synthetic workflow for this compound.

Proposed Synthetic Protocol

This protocol is based on established chemical transformations for synthesizing substituted indazoles.[7][8]

Objective: To synthesize this compound from a commercially available precursor.

Step 1: Synthesis of 2-Amino-4-fluoro-5-nitrobenzonitrile (Intermediate B)

-

To a solution of 2,4-difluoronitrobenzene in DMSO, add potassium cyanide (KCN) and heat the reaction. Causality: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Cyanide displaces the fluorine atom ortho to the nitro group.

-

After completion, cool the reaction and perform an aqueous workup.

-

The resulting fluoronitrobenzonitrile is then subjected to amination, where the remaining fluorine atom is displaced by an amino group (e.g., using ammonia), yielding the aniline intermediate.

Step 2: Cyclization to this compound (Compound C)

-

Dissolve the aniline intermediate (B) in aqueous hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Causality: This is a classic diazotization reaction, converting the primary aromatic amine into a diazonium salt, a key intermediate for cyclization.

-

Following diazotization, add a reducing agent such as tin(II) chloride (SnCl₂) to the mixture. Causality: The reducing agent facilitates the intramolecular cyclization of the diazonium salt onto the nitrile group, which, after tautomerization, forms the stable 1H-indazole ring system.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dictated by its three key functional components: the indazole N-H, the aromatic nitro group, and the fluoro-substituted benzene ring. This unique combination allows for selective transformations, making it a versatile scaffold for library synthesis.

Caption: Key reactivity pathways of this compound.

Key Transformations

-

N-H Acidity and Alkylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting indazolide anion can be alkylated or acylated. This reaction can produce a mixture of N1 and N2 isomers, with the N1 isomer often being the thermodynamically more stable product.[9][10]

-

Reduction of the Nitro Group: The nitro group is a key functional handle. It can be readily reduced to an amine (aniline) derivative using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/AcOH, SnCl₂/HCl).[11] The resulting 6-fluoro-1H-indazol-4-amine is a critical intermediate for introducing further diversity via amide bond formation, sulfonylation, or cross-coupling reactions.

-

Aromatic Ring Reactivity: The electron-withdrawing nature of both the fused pyrazole ring and the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. However, the amino group in the reduced product is a strong activating group and can direct further substitutions.

Protocol: Reduction of the Nitro Group

Objective: To synthesize 6-Fluoro-1H-indazol-4-amine, a key intermediate for drug discovery.

Methodology:

-

Setup: In a round-bottom flask, suspend this compound in a mixture of acetic acid and ethanol.

-

Reagent Addition: Add iron powder to the suspension. Causality: Iron in acetic acid is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield 6-Fluoro-1H-indazol-4-amine.

Application in Drug Discovery

This compound is not an end-product but a strategic starting material. Its value lies in its potential to serve as a versatile building block for constructing libraries of complex molecules for high-throughput screening.

-

Scaffold for Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The 4-amino derivative can be elaborated to interact with the hinge region of a kinase, while substituents at other positions can be tailored to target the solvent-exposed region, thereby tuning potency and selectivity.[1]

-

Modulation of Physicochemical Properties: The fluorine atom at the 6-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking a potential site of oxidation.[3]

-

Gateway to Further Functionalization: The 4-amino group, obtained after reduction, is a versatile functional handle. It can be used in Buchwald-Hartwig aminations, Suzuki couplings (after conversion to a halide via Sandmeyer reaction), or amide couplings to rapidly build molecular complexity.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[12]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.[13]

References

- Alchem.Pharmtech. CAS 885520-14-9 | this compound.

- ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- MedchemExpress.com. Safety Data Sheet - 4-Bromo-6-fluoro-1H-indazole.

- ChemicalBook.

- Moldb. 885520-01-4 | 4-Fluoro-6-nitro-1H-indazole.

- PubChem. 6-Fluoro-1H-indazole.

- ChemicalBook. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2.

- Aldrich.

- Fisher Scientific.

- Achmem. This compound.

- Benchchem.

- Google Patents.

- Sigma-Aldrich. 6-Fluoro-1H-indazole | 348-25-4.

- Benchchem.

- BLD Pharm. 885520-01-4|4-Fluoro-6-nitro-1H-indazole.

- ACS Publications. Fluorine in drug discovery: Role, design and case studies.

- Organic Chemistry Portal. Indazole synthesis.

- Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- Abeidi, M. E. M. Researches in the series of 6-nitroindazole, synthesis and biological activities.

- Al-Ostoot, F. H., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. achmem.com [achmem.com]

- 6. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]

- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Versatile Scaffold

An In-Depth Technical Guide to 6-Fluoro-4-nitro-1H-indazole

In the landscape of modern medicinal chemistry, the indazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents across oncology, neurology, and inflammatory diseases.[1] Its unique bicyclic structure, a bioisostere of indole, provides a rigid framework for orienting functional groups toward biological targets. The compound this compound is not merely another derivative; it is a strategically designed building block of significant interest to researchers and drug development professionals.

The deliberate placement of a fluorine atom at the 6-position and a nitro group at the 4-position imparts specific and highly valuable chemical properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the nitro group serves as a versatile chemical handle, most notably for its reduction to a primary amine.[1] This transformation unlocks the molecule's primary utility, converting it into 6-fluoro-1H-indazol-4-amine, a crucial intermediate for constructing complex molecules, particularly kinase inhibitors.[2][3]

This guide provides an in-depth technical overview of this compound, covering its synthesis, key chemical transformations, applications in drug discovery, analytical characterization, and safe handling protocols.

Section 1: Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational to its effective use in a laboratory setting.

1.1: Core Physicochemical Data

The key properties of this compound are summarized below. While an experimental melting point is not widely published, it is expected to be a high-melting solid, characteristic of nitro-substituted aromatic compounds.[4]

| Property | Value | Source(s) |

| CAS Number | 885520-14-9 | [5] |

| Molecular Formula | C₇H₄FN₃O₂ | |

| Molecular Weight | 181.12 g/mol | [6] |

| Appearance | Expected to be a yellow to orange solid | General observation |

| Purity | Typically >95% (HPLC) | [6] |

| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | [7] |

| Storage | Store sealed in a dry, room temperature environment. |

1.2: Hazard Identification and Safe Handling

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Section 2: Synthesis and Purification

The synthesis of this compound is most effectively achieved via a classical diazotization and intramolecular cyclization of a substituted aniline precursor. This method is noted for its efficiency and applicability to a range of substituted indazoles.[8]

2.1: Synthetic Workflow

The logical pathway involves the preparation of 5-fluoro-2-methyl-3-nitroaniline, followed by its conversion to the target indazole.

Caption: Synthetic pathway for this compound.

2.2: Detailed Experimental Protocol: Synthesis

This protocol is adapted from the general method described for the synthesis of 6-substituted-4-nitro-1H-indazoles.[8]

Step 1: Diazotization and Cyclization

-

Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-fluoro-2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of aniline).

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of water. Add this solution dropwise to the cooled aniline solution, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to prevent localized concentration increases.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using TLC.

-

Cyclization: After diazotization is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization proceeds as the temperature rises. The reaction is typically left to stir at room temperature for 12-24 hours.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product under vacuum to yield this compound.

2.3: Detailed Experimental Protocol: Purification

The crude product can be purified by recrystallization to achieve high purity.

Protocol: Recrystallization [4][9]

-

Solvent Selection: Choose a suitable solvent system. Methanol or ethanol are often effective for nitroindazoles. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring (using a hot plate and stir bar) until the solid completely dissolves. Add more solvent in small portions if necessary.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum.

Section 3: Key Chemical Reactivity

The primary value of this compound in drug discovery lies in its capacity for transformation. The reduction of the nitro group is the most critical reaction, providing a gateway to a vast chemical space.

3.1: Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is a robust and high-yielding reaction, creating the highly valuable intermediate, 6-fluoro-1H-indazol-4-amine. This amine serves as a nucleophilic handle for building more complex molecular architectures.

Caption: Key transformation of this compound.

3.2: Detailed Experimental Protocol: Nitro Reduction

This protocol is based on well-established methods for the reduction of aromatic nitro groups.[3][10]

Method A: Iron in Acetic Acid

-

Setup: To a flask containing this compound (1.0 eq), add iron powder (3-5 eq) and glacial acetic acid.

-

Reaction: Heat the mixture to 110 °C with vigorous stirring for 1.5-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate or methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue can be neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Method B: Tin(II) Chloride Dihydrate

-

Setup: Dissolve this compound (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and concentrate it under reduced pressure. Add water and basify carefully with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired amine.

Section 4: Application in Drug Discovery

The utility of this compound is best understood by examining its role as a precursor to pharmacologically active compounds.

4.1: A Gateway to Kinase Inhibitors

The reduction product, 6-fluoro-1H-indazol-4-amine, is a key building block for synthesizing a class of potent kinase inhibitors. The 4-amino group provides a point of attachment for elaborated side chains, while the indazole core acts as a hinge-binding motif in many kinase active sites. The 6-fluoro substituent can enhance binding interactions and improve pharmacokinetic properties.

Caption: Role of this compound in drug discovery workflow.

4.2: Intrinsic Biological Activity of Nitroindazoles

Beyond its role as an intermediate, the nitroindazole scaffold itself has demonstrated a range of biological activities. Nitroaromatic compounds are known to undergo bioreduction in certain pathogenic organisms, leading to the formation of cytotoxic radical species. This mechanism is the basis for the activity of drugs like benznidazole. Consequently, nitroindazoles have been investigated as potential antileishmanial and antitrypanosomal agents.[11][12][13]

Section 5: Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data are predicted based on the analysis of closely related structures and established principles of spectroscopy. Experimental data should be acquired for confirmation.[14][15]

5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆, Frequency: 400 MHz

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~13.5-14.0 | br s | 1H | N-H | Acidic proton of the indazole N-H. |

| ~8.4-8.6 | d | 1H | H-7 | Deshielded by the adjacent pyrazole ring and ortho to the electron-withdrawing nitro group. |

| ~8.1-8.3 | s | 1H | H-3 | Singlet, characteristic of the H-3 proton of the indazole ring. |

| ~7.7-7.9 | dd | 1H | H-5 | Coupled to both H-7 and the fluorine at C-6. |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 (d, J ≈ 240 Hz) | C-6 | Carbon directly attached to fluorine, shows a large C-F coupling constant. |

| ~145 | C-4 | Carbon attached to the electron-withdrawing nitro group. |

| ~140 | C-7a | Bridgehead carbon. |

| ~135 | C-3 | C-3 of the pyrazole ring. |

| ~122 | C-3a | Bridgehead carbon. |

| ~115 (d, J ≈ 25 Hz) | C-5 | Carbon ortho to the fluorine, shows smaller C-F coupling. |

| ~105 (d, J ≈ 25 Hz) | C-7 | Carbon ortho to the fluorine, shows smaller C-F coupling. |

5.2: Fourier-Transform Infrared (FTIR) Spectroscopy

Predicted Major IR Absorption Bands [16][17]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium-Broad | N-H stretch |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1550 - 1500 | Strong | N=O asymmetric stretch (nitro group) |

| 1360 - 1320 | Strong | N=O symmetric stretch (nitro group) |

| 1250 - 1150 | Strong | C-F stretch |

5.3: General Protocol for Spectroscopic Analysis

NMR Sample Preparation: [15]

-

Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

FTIR-ATR Sample Preparation: [15]

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum.

References

- BenchChem. (2025). A Technical Guide to Nitroindazole Compounds: From Discovery to Therapeutic Potential.

- BenchChem. (2025). Technical Support Center: Purification of Halogenated Nitroindazole Compounds.

-

Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]

- Gunasekaran, S., & Seshadri, S. (2006). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Rasayan J. Chem.

-

J&K Scientific. (n.d.). 6-Fluoro (1H)indazole | 348-25-4. Retrieved from [Link]

- Snyder, H. R., & Zaoral, M. (1976). U.S. Patent No. US3988347A: Process for the preparation of substituted indazoles.

- Yoshida, K., et al. (2007).

- Adams, J., et al. (2006). WO2006048745A1: Methods for preparing indazole compounds.

- El-Sehemy, M. R., et al. (2011). EP2158209B1: Neurosteroid compounds.

- Shi, F., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- Gaster, L. M., & Wyman, P. A. (1998). U.S. Patent No. US5852014A: Condensed indole derivatives as 5HT4 -receptor antagonists.

- BenchChem. (2025). A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives.

- Abad, A., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2649.

- Li, J., et al. (2018). CN107805221A: Method for preparing 1H-indazole derivative.

-

PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 885520-14-9 | this compound. Retrieved from [Link]

- Zhang, Y., et al. (2013). CN103319410A: Synthesis method of indazole compound.

- F. Hoffmann-La Roche AG. (2017). EP3448846B1: SYNTHESIS OF INDAZOLES.

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

- Stambuli, J. P., & Wray, B. C. (2011). U.S. Patent No. US8022227B2: Method of synthesizing 1H-indazole compounds.

- BenchChem. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers.

- Pesnot, T., et al. (2022).

- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazole.

- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4999.

- Boechat, N., et al. (2021). Antileishmanial activity of 5-nitroindazole derivatives. Parasitology Research, 120(11), 3877-3885.

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

- BenchChem. (2025). Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis.

-

MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

- Request PDF. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.

- BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

-

PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroindazole. Retrieved from [Link]

- Le Gall, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12593-12600.

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

- da Silva, C. F., et al. (2018). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Memórias do Instituto Oswaldo Cruz, 113(10), e180211.

- BenchChem. (2025). Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 885520-01-4 | 4-Fluoro-6-nitro-1H-indazole - Moldb [moldb.com]

- 7. 885520-01-4|4-Fluoro-6-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 8. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. azooptics.com [azooptics.com]

- 17. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of 6-Fluoro-4-nitro-1H-indazole: A Multi-Technique Spectroscopic Approach

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 6-Fluoro-4-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Unambiguous structural confirmation is a foundational requirement for understanding a molecule's physicochemical properties, reactivity, and biological activity. This document moves beyond a simple listing of techniques to explain the causal logic behind experimental choices, presenting a self-validating workflow for researchers. We will detail the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D correlations), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we will discuss single-crystal X-ray crystallography as the definitive method for solid-state structural confirmation. Each section includes field-proven experimental protocols and predicted data, grounded in established spectroscopic principles and supported by authoritative references.

Introduction and Strategic Overview

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in molecules with diverse biological activities.[1] The presence of a fluorine atom and a nitro group—both potent electronic and steric modulators—makes precise structural verification essential. The potential for isomeric substitution patterns necessitates a robust, multi-faceted analytical approach to prevent costly errors in downstream research and development.

The core principle of modern structure elucidation is the synergistic use of multiple analytical techniques, where each method provides a unique and complementary piece of the structural puzzle.[2][3] While techniques like Mass Spectrometry provide the molecular formula and Infrared Spectroscopy identifies key functional groups, Nuclear Magnetic Resonance spectroscopy remains the cornerstone for mapping the precise atomic connectivity.[3] This guide is structured to follow a logical, integrated workflow, culminating in the unambiguous confirmation of the title compound's structure.

Molecular Structure and Numbering

A clear and consistent numbering system is critical for the discussion of spectroscopic data. The standard IUPAC numbering for the 1H-indazole ring system is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

The Core Analytical Workflow: A Multi-Technique Strategy

The definitive elucidation of this compound relies on a logical progression of experiments. Each step provides data that, when combined, builds an irrefutable structural proof.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution.[2][4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, will provide a complete picture of atomic connectivity.

Predicted ¹H NMR Data

The proton spectrum will reveal the number of distinct proton environments and their electronic surroundings, influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant(s) (J) Hz | Integration | Assignment | Rationale |

| ~13.5 - 14.0 | broad singlet | - | 1H | N1-H | Exchangeable proton, typical for indazole N-H in DMSO-d₆.[5][6] |

| ~8.6 - 8.8 | doublet | J ≈ 1.0 - 2.0 Hz | 1H | H -5 | Deshielded by the ortho nitro group and meta fluorine. Coupling to H-7 is expected to be small. |

| ~8.3 - 8.5 | singlet | - | 1H | H -3 | Typically a singlet in 1H-indazoles, downfield due to the heterocyclic ring environment.[7] |

| ~7.8 - 8.0 | doublet of doublets | ³J(H-F) ≈ 9.0 - 11.0 Hz, ⁴J(H-H) ≈ 1.0 - 2.0 Hz | 1H | H -7 | Shielded relative to H-5. Exhibits large coupling to adjacent fluorine and smaller coupling to H-5. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C spectrum shows a signal for each unique carbon atom. The positions of these signals are highly sensitive to substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 (d, ¹J(C-F) ≈ 240-250 Hz) | C -6 | Carbon directly bonded to fluorine shows a characteristic large one-bond coupling constant and a significant downfield shift.[8] |

| ~145-148 | C -4 | Carbon attached to the nitro group is strongly deshielded. |

| ~140-142 | C -7a | Bridgehead carbon adjacent to N1. |

| ~135-137 | C -3 | Carbon in the pyrazole ring. |

| ~122-125 (d, ²J(C-F) ≈ 25-30 Hz) | C -5 | Carbon ortho to fluorine shows a two-bond C-F coupling. |

| ~120-123 | C -3a | Bridgehead carbon adjacent to C3 and C4. |

| ~105-108 (d, ²J(C-F) ≈ 25-30 Hz) | C -7 | Carbon ortho to fluorine shows a two-bond C-F coupling. Deshielded by the pyrazole ring. |

¹⁹F NMR Spectroscopy: A Sensitive Probe

Given the presence of fluorine, ¹⁹F NMR is an essential experiment. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[9][10] Its chemical shift is extremely sensitive to the local electronic environment.[11][12]

-

Predicted Chemical Shift: For an aromatic fluoride like 6-fluoro-indazole, the ¹⁹F chemical shift is expected in the range of -110 to -130 ppm (relative to CFCl₃).

-

Coupling: The ¹⁹F spectrum will appear as a complex multiplet due to coupling with neighboring protons, primarily H-5 and H-7. This coupling provides direct evidence for the fluorine's position on the aromatic ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.[4] Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often chosen for indazole derivatives to clearly observe the exchangeable N-H proton.[4]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's probe must be tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F. Perform standard shimming procedures to optimize the magnetic field homogeneity.[8]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required. A relaxation delay of 2-5 seconds is recommended.[8]

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling patterns.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish correlations. These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern.

Mass Spectrometry: Molecular Weight and Formula

Mass spectrometry is a fundamental technique that provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[2]

Expected Data

-

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. ESI is a softer technique and is likely to show a strong protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻.

-

Molecular Ion: The nominal molecular weight of C₇H₄FN₃O₂ is 181.12 g/mol .[13]

-

High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the elemental composition. The calculated exact mass for [M+H]⁺ (C₇H₅FN₃O₂⁺) is 182.0360. An experimental value within 5 ppm of this calculated mass provides strong evidence for the molecular formula.

-

Fragmentation Pattern (EI): In EI-MS, characteristic fragmentation can be expected. Key fragments may arise from the loss of NO₂ (m/z 135), followed by loss of HCN (m/z 108), which is a typical fragmentation pathway for indazoles.

Table 3: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion | Method |

| 182.0360 | [M+H]⁺ | HRMS (ESI) |

| 180.0203 | [M-H]⁻ | HRMS (ESI) |

| 181 | [M]⁺˙ | EI |

| 135 | [M-NO₂]⁺ | EI |

Experimental Protocol: Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve optimal ionization.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[14]

Expected Data

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 (broad) | N-H Stretch | Indazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | C=C / C=N Stretch | Aromatic/Indazole Ring |

| 1550 - 1510 (strong, asym.) | N=O Asymmetric Stretch | Nitro (-NO₂) |

| 1360 - 1320 (strong, sym.) | N=O Symmetric Stretch | Nitro (-NO₂) |

| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is common to improve the signal-to-noise ratio.[8]

X-ray Crystallography: The Gold Standard

For an unambiguous, three-dimensional structural proof in the solid state, single-crystal X-ray crystallography is the definitive technique.[15][16] It provides precise information on bond lengths, bond angles, and intermolecular interactions.[16]

Causality and Application

While NMR confirms the structure in solution, X-ray crystallography provides an absolute spatial map of the atoms in a crystalline lattice. This technique is invaluable for confirming regiochemistry, especially in complex substituted ring systems. The primary challenge is often the ability to grow high-quality single crystals suitable for diffraction.[16]

Generalized Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is a critical and often trial-and-error step, involving techniques like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[16]

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) and rotated in a monochromatic X-ray beam, and diffraction data are collected on a detector.[15][16]

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.[15]

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of complementary data. HRMS confirms the elemental formula (C₇H₄FN₃O₂). IR spectroscopy identifies the key N-H, aromatic, and nitro functional groups. Finally, a comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC) provides the definitive atomic connectivity, confirming the precise placement of the fluoro and nitro substituents at the C-6 and C-4 positions, respectively. The combination of these techniques provides an irrefutable proof of structure, enabling further research into the compound's chemical and biological properties with high confidence.

References

-

Claramunt, R. M., et al. (2006). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Available at: [Link]

-

Uddin, M. J., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available at: [Link]

-

Alabugin, I. V., et al. (2004). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information for a publication. Wiley-VCH. Available at: [Link]

-

The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Wymore, T., et al. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH National Library of Medicine. Available at: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

ResearchGate. (2018). Synthesis, spectroscopic characterizations and quantum chemical computational studies of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine. ResearchGate. Available at: [Link]

-

Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available at: [Link]

-

Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. Available at: [Link]

- Google Patents. (2018). Method for preparing 1H-indazole derivative. Google Patents.

-

Gillies, E. R., et al. (2015). New Frontiers and Developing Applications in 19F NMR. NIH National Library of Medicine. Available at: [Link]

-

Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. Chemistry LibreTexts. Available at: [Link]

-

YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. NIH National Library of Medicine. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoro-1H-indazole. PubChem. Available at: [Link]

-

Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. Available at: [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

ResearchGate. (2013). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Claramunt, R. M., et al. (2020). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.. Available at: [Link]

-

Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole. Semantic Scholar. Available at: [Link]

-

PubMed. (2005). Spectroscopic and structural characterization of the cation. PubMed. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

PubChem. (n.d.). 6-Nitroindazole. PubChem. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

-

Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biophysics.org [biophysics.org]

- 13. 885520-01-4 | 4-Fluoro-6-nitro-1H-indazole - Moldb [moldb.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 6-Fluoro-4-nitro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an indazole core, a fluorine atom, and a nitro group, makes it a versatile building block for the synthesis of complex molecular architectures. The fluorine substituent can enhance metabolic stability and binding affinity, while the nitro group offers a synthetic handle for further functionalization, most commonly through reduction to a primary amine. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a robust synthesis protocol, expected analytical characteristics, key reactivity patterns, and its strategic application in the development of novel therapeutics.

Precise identification is the foundation of all chemical research. The key identifiers and properties of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 885520-14-9[1] |

| Molecular Formula | C₇H₄FN₃O₂[2][3] |

| Molecular Weight | 181.12 g/mol [2][3] |

| SMILES | [O-]C1=C2C=NNC2=CC(F)=C1[2] |

| InChI Key | AHEMYGJJCOXPSP-UHFFFAOYSA-N |

Table 1: Core Chemical Identifiers

| Property | Value / Description |

| Appearance | Typically a solid, ranging from pale-yellow to brown. |

| Purity | Commercially available with purities often ≥95%.[2] |

| Storage | Store in a dry, well-ventilated place at room temperature.[3] |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and methanol. |

Table 2: Physicochemical Properties and Storage

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles can be achieved through various methods, often involving cyclization reactions.[4] For this compound, a common and effective strategy is the regioselective nitration of a 6-fluoro-1H-indazole precursor.

Causality of Experimental Design: The choice of nitrating agent and reaction conditions is critical for controlling the regioselectivity. The indazole ring system's reactivity towards electrophilic substitution is complex. The fluorine atom at the 6-position is a weak ortho-, para-director, while the pyrazole portion of the heterocycle also influences substitution patterns. Nitration typically occurs on the benzene ring. The synthesis of the related 6-fluoro-5-nitro-1H-indazole is achieved using potassium nitrate in concentrated sulfuric acid.[5] Achieving substitution at the 4-position often requires careful control of reagents and temperature to favor this specific isomer over others (e.g., 5-nitro or 7-nitro).

Experimental Protocol: Synthesis via Nitration

This protocol describes a plausible method adapted from established procedures for the nitration of substituted indazoles.[5]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice bath.

-

Precursor Addition: Slowly add 6-fluoro-1H-indazole (1.0 eq) to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 5 °C.

-

Nitrating Agent: In a separate beaker, prepare the nitrating agent by slowly adding potassium nitrate (1.1 eq) to a smaller volume of concentrated sulfuric acid at 0 °C.

-

Reaction: Add the prepared nitrating agent dropwise to the solution of 6-fluoro-1H-indazole over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate.

-

Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous mixture three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel to isolate this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Expect distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the benzene ring will show coupling to each other and potentially long-range coupling to the fluorine atom. - N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-150 ppm). - C-F Coupling: The carbon directly bonded to fluorine (C6) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons will show smaller couplings (²JCF, ³JCF). |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹. - N=O Asymmetric & Symmetric Stretch: Two strong, characteristic bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M+): A prominent peak corresponding to the molecular weight of the compound (m/z = 181.03). High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₇H₄FN₃O₂. |

Table 3: Predicted Spectroscopic Data

Chemical Reactivity and Synthetic Utility

This compound is not typically an end-product but rather a strategic intermediate. Its reactivity is dominated by the nitro group and the N-H of the pyrazole ring.

-

Reduction of the Nitro Group: This is the most valuable transformation. The nitro group is a powerful electron-withdrawing group that can be readily reduced to a primary amine (-NH₂) using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid).[6] The resulting 4-amino-6-fluoro-1H-indazole is a key intermediate, as the amino group can be used in a wide array of coupling reactions (e.g., amide bond formation, sulfonamide synthesis, Buchwald-Hartwig amination) to build more complex drug candidates.

-

N-Alkylation/N-Arylation: The proton on the indazole nitrogen is acidic and can be removed by a base (e.g., NaH, K₂CO₃), allowing for subsequent reaction with alkyl or aryl halides. This functionalization is critical for modulating solubility, cell permeability, and target engagement.

-

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is generally stable, in highly activated systems, it could potentially be displaced by strong nucleophiles, though this is less common than reactions involving the other functional groups.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly in oncology.[7][8]

-

Kinase Inhibitors: The 4-amino-indazole core is a well-established hinge-binding motif for many protein kinases. By derivatizing the amino group, researchers can extend a substituent into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

-

Modulation of Physicochemical Properties: The fluorine atom at the 6-position plays a crucial role. Its electron-withdrawing nature can lower the pKa of the indazole N-H, potentially influencing hydrogen bonding interactions with a target protein. Furthermore, fluorine substitution is a field-proven strategy to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[9]

-

Library Synthesis: this compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening. The sequential functionalization of the nitro group (via reduction and coupling) and the indazole nitrogen allows for the rapid generation of hundreds or thousands of related analogues to explore structure-activity relationships (SAR).

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. The available safety data indicates several hazards.[2]

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] |

Table 4: GHS Hazard Statements

Recommended Safety Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[10][11]

-

Handling: Avoid breathing dust.[10] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage: Keep the container tightly closed and store in a dry, cool place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

References

-

6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350. PubChem. [Link]

- Method for preparing 1H-indazole derivative.

- Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Medicinal Chemistry.

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). Journal of Organic Chemistry. [Link]

-

Indazole – Knowledge and References. Taylor & Francis. [Link]

-

Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017). ResearchGate. [Link]

-

Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2018). Molecules. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. achmem.com [achmem.com]

- 3. 885520-01-4|4-Fluoro-6-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]

- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 6-Fluoro-4-nitro-1H-indazole: Precursor Analysis and Methodologies

An In-depth Technical Guide

Executive Summary

6-Fluoro-4-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure combines the biologically active indazole scaffold with the modulating effects of a nitro group and a fluorine atom, which can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the synthetic precursors and a viable, field-proven pathway for the synthesis of this target molecule. We will deconstruct the synthesis through a retrosynthetic approach, focusing on the logical selection of starting materials and the causality behind each experimental step. The protocols described herein are synthesized from established methodologies for analogous compounds, providing a robust framework for researchers and drug development professionals.[3]

The Indazole Scaffold in Modern Drug Discovery

The indazole core is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole.[3] Indazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antiviral, and potent anti-tumor properties.[3][4] The strategic placement of substituents on the indazole ring is a critical aspect of drug design, allowing for the fine-tuning of a compound's therapeutic profile. The introduction of a fluorine atom, in particular, is a widely used strategy to improve a drug candidate's metabolic resistance and membrane permeability, while the nitro group can serve as a key binding element or a precursor for an amino group, which can be further functionalized.[1][2]

Retrosynthetic Analysis and Key Precursor Identification

A logical synthesis of a multi-substituted aromatic heterocycle like this compound begins with a robust retrosynthetic analysis to identify readily available and strategic precursors. The core transformation is the formation of the pyrazole ring fused to the benzene ring. A well-established method for this is the diazotization and intramolecular cyclization of an appropriately substituted ortho-toluidine derivative.

Caption: Retrosynthetic pathway for this compound.

This analysis identifies 2-methyl-5-fluoro-3-nitroaniline as the pivotal precursor. The specific arrangement of the substituents on this molecule is critical:

-

The amino group (at C1) is the site of diazotization.

-

The methyl group (at C2) is the nucleophilic partner for the intramolecular cyclization.

-

The nitro group (at C3) will become the 4-nitro group in the final indazole.

-

The fluoro group (at C5) will become the 6-fluoro group in the final indazole.

Any deviation from this substitution pattern would result in a different final isomer. The subsequent sections detail the forward synthesis of this key precursor from a common starting material.

Synthesis of the Key Precursor: 2-Methyl-5-fluoro-3-nitroaniline

This synthesis is a two-step process starting from the commercially available and cost-effective 4-fluorotoluene .

Step 1: Dinitration of 4-Fluorotoluene

The initial step involves the introduction of two nitro groups onto the 4-fluorotoluene ring. The causality here lies in using a powerful nitrating agent to overcome the deactivating effect of the fluorine atom and achieve dinitration. The methyl group is an activating, ortho-, para- director, while the fluorine is a deactivating, ortho-, para- director. The positions ortho to the methyl group (C2 and C6) are the most activated sites for electrophilic aromatic substitution.

Caption: Step 1: Dinitration of 4-fluorotoluene.

Experimental Protocol (Adapted from analogous synthesis[3]):

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (10 volumes, e.g., 100 mL for 10g of starting material). Cool the acid to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 4-fluorotoluene (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Over a period of 1-2 hours, add potassium nitrate (KNO₃) (3.0 eq) portion-wise, ensuring the reaction temperature does not exceed 15 °C. The use of potassium nitrate in sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form.

-

Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry the product under vacuum. This yields 1-fluoro-4-methyl-2,6-dinitrobenzene, typically as a yellow solid.

Step 2: Selective Monoreduction

The next critical step is the selective reduction of one of the two nitro groups to an amine. The two nitro groups are electronically distinct due to their positions relative to the fluorine and methyl groups. The nitro group at C2 is sterically hindered by the adjacent methyl group, making the nitro group at C6 more accessible to the reducing agent. This steric difference is the key to achieving regioselectivity.

Caption: Step 2: Selective reduction to the key aniline precursor.

Experimental Protocol (Adapted from analogous synthesis[3]):

-

Preparation: Dissolve 1-fluoro-4-methyl-2,6-dinitrobenzene (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Reducing Agent: In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 1.5-2.0 eq) in water.

-

Reaction: Heat the solution of the dinitro compound to reflux (approx. 70-80 °C). Add the sodium sulfide solution dropwise over 1 hour. The color of the reaction mixture will typically change from yellow to a deep red or brown.

-

Monitoring: Continue to heat at reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-methyl-5-fluoro-3-nitroaniline.

Final Cyclization to this compound

This final stage constructs the indazole ring system. The mechanism involves the in situ formation of a diazonium salt from the primary amine, which then undergoes an intramolecular electrophilic substitution onto the adjacent methyl group, followed by tautomerization to the aromatic indazole.

Caption: Step 3: Diazotization and cyclization to the final product.

Experimental Protocol (Adapted from analogous synthesis[3]):

-

Dissolution: Suspend 2-methyl-5-fluoro-3-nitroaniline (1.0 eq) in an aqueous acidic solution, such as 3M hydrochloric acid. Cool the suspension to 0-5 °C in an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C. Stir for 30-45 minutes at this temperature.

-

Cyclization: After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization is often accompanied by the evolution of gas. Maintain this temperature for 1-2 hours or until TLC analysis indicates the consumption of the intermediate.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the solution carefully with a base, such as sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.

-

Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Data Summary and Characterization

The following table summarizes the synthetic pathway. Yields are estimated based on reported values for structurally similar compounds from the cited literature.[3]

| Step | Starting Material | Key Reagents | Product | Expected Yield (Analogous) |

| 1 | 4-Fluorotoluene | KNO₃, H₂SO₄ | 1-Fluoro-4-methyl-2,6-dinitrobenzene | ~50-75% |

| 2 | 1-Fluoro-4-methyl-2,6-dinitrobenzene | Na₂S·9H₂O | 2-Methyl-5-fluoro-3-nitroaniline | ~60-70% |

| 3 | 2-Methyl-5-fluoro-3-nitroaniline | NaNO₂, HCl | This compound | ~50-80% |

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

-

¹H-NMR: To confirm the proton environment. For analogous 6-substituted-4-nitro-1H-indazoles, characteristic signals include a broad singlet for the N-H proton (δ > 12 ppm), and distinct singlets or doublets for the aromatic protons on the indazole ring system.[3]

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the logical and strategic preparation of the key precursor, 2-methyl-5-fluoro-3-nitroaniline. By starting with the readily available 4-fluorotoluene, a regiocontrolled dinitration followed by a sterically-influenced selective reduction provides the necessary intermediate. The final indazole formation via a classical diazotization and cyclization reaction is a robust and reliable method. This guide provides a comprehensive and technically grounded pathway, empowering researchers to synthesize this valuable compound for applications in drug discovery and development.

References

- Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.

-

Request PDF. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of fluorinated heteroaromatics through formal substitution of a nitro group by fluorine under transition-metal-free conditions. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Document: Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. (CHEMBL1152545). Retrieved from [Link]

-

NIH. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC. Retrieved from [Link]

-

RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances. Retrieved from [Link]

-

Semantic Scholar. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

MySkinRecipes. (n.d.). 2-Fluoro-4-methyl-5-nitroaniline. Retrieved from [Link]

-

NIH. (n.d.). Synthetic Strategies to Access Fluorinated Azoles - PMC. Retrieved from [Link]

- Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

-

Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

-